Curcumanolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumanolide a belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Curcumanolide a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, curcumanolide a is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Isolation and Identification
- Isolation from Curcuma Species : Curcumanolide A has been isolated from various Curcuma species, contributing to the discovery of new sesquiterpenes and spirolactones. These isolations have led to the identification of unique compounds like curcumanolides C and D, which exhibit significant biological activities (Saifudin et al., 2013).
Synthesis and Chemical Studies
- Synthesis Processes : Research on curcumanolide A includes its synthesis through dyotropic rearrangements of fused tricyclic β-lactones. These studies not only demonstrate the chemical synthesis of curcumanolide A but also provide insights into its molecular structure and potential pharmacological activities (Leverett et al., 2012).
Biological Activities and Applications
- Anticancer Properties : Curcumanolide A, among other compounds isolated from Curcuma species, has shown potent cytotoxic activity against various cancer cell lines. These findings support its potential use in cancer treatment, particularly in breast cancer therapy (Hamdi et al., 2014).
- Anti-Diabetic Effects : Studies have indicated that curcumanolide A enhances glucose consumption in diabetic models, suggesting its potential application in diabetes management. This discovery highlights its role in addressing metabolic disorders like diabetes (Zhou et al., 2017).
Interaction with Other Compounds
- Interactions in Malaria Treatment : Research has explored the interaction of curcumanolide A with other compounds, such as curcumin, in the treatment of malaria. This synergistic effect is crucial for developing novel antimalarial therapies (Mishra et al., 2011).
properties
CAS RN |
97550-04-4 |
---|---|
Product Name |
Curcumanolide A |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylidene-9-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-15(17-14(12)16)11(5)6-7-13(15)10(3)4/h11,13H,3,6-8H2,1-2,4-5H3 |
InChI Key |
KHOTZHZBHNDKOB-UHFFFAOYSA-N |
SMILES |
CC1CCC(C12CC(=C(C)C)C(=O)O2)C(=C)C |
Canonical SMILES |
CC1CCC(C12CC(=C(C)C)C(=O)O2)C(=C)C |
synonyms |
curcumanolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.